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Introduction
This document provides a detailed overview of the combination therapy involving SL-701, a

novel immunotherapy, and poly-ICLC, a Toll-like receptor 3 (TLR3) agonist. The primary focus

is on the application of this combination in the context of recurrent glioblastoma (GBM), as

investigated in the Phase 2 clinical trial NCT02078648. SL-701 is a sophisticated

immunotherapy composed of synthetic peptides designed to elicit a targeted anti-tumor

immune response against specific antigens overexpressed in GBM: IL-13Rα2, EphrinA2, and

survivin.[1][2][3] Poly-ICLC (Hiltonol®) is a synthetic, stabilized double-stranded RNA (dsRNA)

that mimics a viral infection, potently activating the innate immune system through TLR3 and

other pathogen recognition receptors.[4][5] This combination aims to leverage the antigen-

specific T-cell response induced by SL-701 with the broad immunostimulatory effects of poly-

ICLC to create a robust anti-tumor environment.
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The synergistic anti-tumor effect of the SL-701 and poly-ICLC combination therapy is rooted in

their distinct yet complementary mechanisms of action.

SL-701: This peptide vaccine introduces synthetic versions of tumor-associated antigens

(TAAs) to the patient's immune system. These peptides are taken up by antigen-presenting

cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on

their surface via Major Histocompatibility Complex (MHC) class I and II molecules. This

presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells,

respectively. The activated CTLs are then able to recognize and kill tumor cells that express the

target antigens (IL-13Rα2, EphrinA2, and survivin).[2][3]

Poly-ICLC: As a TLR3 agonist, poly-ICLC mimics a viral dsRNA, triggering a potent innate

immune response.[4][5] Upon administration, it is recognized by TLR3 on various immune cells,

particularly dendritic cells.[5][6][7] This engagement initiates a downstream signaling cascade,

leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines

and chemokines.[5][6] This inflammatory milieu enhances the maturation and activation of

dendritic cells, promotes the cross-presentation of antigens, and facilitates the infiltration of T

cells into the tumor microenvironment.[4][5]

The combination of SL-701 and poly-ICLC is designed to create a more potent anti-tumor

response than either agent alone. Poly-ICLC acts as a powerful adjuvant, amplifying the

antigen-specific T-cell response initiated by SL-701.
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Caption: Synergistic mechanism of SL-701 and Poly-ICLC.

Clinical Trial Protocol (NCT02078648 - Stage 2)
The following information is derived from the protocol of the Phase 2 clinical trial

NCT02078648, specifically focusing on Stage 2 where the combination of SL-701, poly-ICLC,

and bevacizumab was administered.[8]

Patient Population
The trial enrolled adult patients with recurrent glioblastoma who were HLA-A2 positive and had

a Karnofsky Performance Status (KPS) score of ≥ 70%.[8] Patients were required to have

evidence of first tumor recurrence or progression following initial standard therapy.[8]
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The treatment in Stage 2 of the trial consisted of SL-701 administered with poly-ICLC as an

adjuvant, in combination with bevacizumab.[8]

Component Dosage
Route of
Administration

Schedule

SL-701
0.7 mL mixed 1:1 (v/v)

with Montanide ISA 51

Subcutaneous (SC)

injection

Bi-weekly for 6

months, then every 28

days.

Poly-ICLC

Not explicitly stated in

all public records, but

typically 1mg in similar

trials.[9][10]

Intramuscular (IM)

injection

Administered bi-

weekly with SL-701.

Bevacizumab 10 mg/kg
Intravenous (IV)

infusion

Administered bi-

weekly.

Clinical Outcomes
The combination therapy demonstrated promising results in this difficult-to-treat patient

population.

Outcome Measure Result

12-Month Overall Survival (OS-12) 50%

Median Overall Survival (mOS) 11.7 months

Disease Control Rate (CR+PR+SD) 54%

Complete Response (CR) 2 patients

Partial Response (PR) 2 patients

Data from Stage 2 of the NCT02078648 trial.

Safety and Tolerability
The combination regimen was generally well-tolerated.
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Adverse Event (AE) Grade Incidence

Fatigue Most Frequent TRAE 39%

Injection Site Reaction Most Frequent TRAE 25%

Fatigue Grade 3 TRAE 3.6%

TRAE: Treatment-Related Adverse Event

Experimental Protocols
The following are generalized protocols for key experiments relevant to the SL-701 and poly-

ICLC combination therapy, based on standard methodologies and information gathered from

related studies.

Preparation of SL-701 Emulsion
Objective: To prepare a stable water-in-oil emulsion of the SL-701 peptides with the adjuvant

Montanide ISA 51 for subcutaneous injection.

Materials:

SL-701 peptide solution (0.7 mL)

Montanide ISA 51 (0.7 mL)

Sterile syringes and connectors

Protocol:

Draw 0.7 mL of the SL-701 peptide solution into a sterile syringe.

Draw 0.7 mL of Montanide ISA 51 into a separate sterile syringe.

Connect the two syringes using a sterile connector.

Create the emulsion by repeatedly passing the contents back and forth between the syringes

for a minimum of 20-30 cycles, or until a stable, milky-white emulsion is formed.
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Visually inspect the emulsion for stability. A stable emulsion will not readily separate.

Administer the final 1.0 mL of the emulsion subcutaneously to the patient.

High-Parameter Flow Cytometry for Immune Monitoring
Objective: To assess the frequency and phenotype of SL-701-specific T cells in peripheral

blood mononuclear cells (PBMCs).

Materials:

PBMCs isolated from patient blood

SL-701 peptide pools

Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD57)

and activation/exhaustion markers (e.g., PD-1, TIM3, LAG3)

Intracellular cytokine staining reagents (e.g., for IFN-γ)

Flow cytometer (e.g., 18-color)

Protocol:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Stimulate PBMCs with the SL-701 peptide pools in the presence of a protein transport

inhibitor (for intracellular cytokine staining) for a specified period (e.g., 6-18 hours).

Wash the cells and stain for surface markers with a cocktail of fluorescently labeled

antibodies.

Fix and permeabilize the cells.

Stain for intracellular markers, such as IFN-γ.

Acquire data on a multi-color flow cytometer.
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Analyze the data using appropriate software, gating on live, single lymphocytes, and then

identifying CD4+ and CD8+ T-cell populations. Further, quantify the percentage of these cells

that are positive for specific markers of interest (e.g., IFN-γ, PD-1, CD57).

Whole Blood Sample

PBMC Isolation
(Ficoll Gradient)

Peptide Stimulation

Surface Marker Staining
(CD3, CD4, CD8, etc.)

Fixation & Permeabilization

Intracellular Staining
(IFN-γ, etc.)

Flow Cytometer Acquisition

Data Analysis
(Gating & Quantification)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12754959/docs?utm_src=pdf-body-img#application-notes-and-protocols-sl-701-and-poly-iclc-combination-therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754959?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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